molecular formula C20H18FN3O2 B3011841 1-(3,4-Dimethylphenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941919-58-0

1-(3,4-Dimethylphenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B3011841
CAS RN: 941919-58-0
M. Wt: 351.381
InChI Key: KVSYURCCOCGFQN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Scientific Research Applications

Polymer Research

New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been developed for applications in polymer science. These polymers exhibit high solubility in various organic solvents and display high thermal stability with decomposition temperatures above 415°C. Their solutions show fluorescence with maximum emission wavelengths ranging from 353 to 428 nm (Hamciuc et al., 2005).

Synthesis and Properties

The synthesis and properties of various 1,2,4-oxadiazole derivatives have been studied, focusing on their potential as materials with specific properties. These studies have provided insights into the structural characteristics and potential applications of these compounds in various fields (Mickevičius et al., 2009).

Anticancer Research

Research on 1,2,4-oxadiazole derivatives has revealed their potential in anticancer applications. Studies have shown that certain derivatives exhibit significant anticancer activity, suggesting their potential use in developing new anticancer drugs (Vaidya et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-7-8-15(9-13(12)2)24-11-14(10-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSYURCCOCGFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.